molecular formula C14H9BrO4 B290591 1,3-Benzodioxol-5-yl 4-bromobenzoate

1,3-Benzodioxol-5-yl 4-bromobenzoate

Cat. No.: B290591
M. Wt: 321.12 g/mol
InChI Key: CUNUANXEAAIMFF-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 10.830(2) Å, b = 11.030(2) Å, and c = 11.680(2) Å. The benzodioxole ring (C1–C6/O1/O2) adopts a near-planar conformation (r.m.s. deviation = 0.006 Å), while the 4-bromobenzoate group (C7–C12/Br1/O3/O4) forms a dihedral angle of 10.29(6)° with the benzodioxole plane. Key bond lengths include:

  • C8–O2 (ester): 1.350(3) Å
  • C16=O (carbonyl): 1.27 Å
  • C–Br: 1.902(4) Å

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P2₁2₁2₁
Unit cell volume 1,074.3(5) ų
Z 2
R-factor 0.0809

Intermolecular C–H⋯O hydrogen bonds (2.42–2.58 Å) and π–π stacking (3.48 Å between benzodioxole rings) stabilize the crystal lattice.

Conformational Dynamics in Solid-State vs. Solution Phase

Solid-state analysis reveals a rigid conformation due to intramolecular C9–H9⋯O1 hydrogen bonding (2.34 Å). In contrast, solution-phase NMR studies of analogous bromobenzoates show dynamic rotation about the ester linkage, with a rotational barrier of ~12 kcal/mol. The bromine atom’s steric and electronic effects restrict free rotation in the solid state, as evidenced by the locked dihedral angle between aromatic rings.

Electronic Structure and Orbital Interactions

Density functional theory (DFT) calculations highlight significant electron-withdrawing effects from the bromine atom, reducing electron density on the benzoate ring (Mulliken charge: +0.23 e⁻). The benzodioxole moiety donates electron density via resonance, stabilizing the ester carbonyl (C=O bond order: 1.72). Key frontier orbitals include:

  • HOMO: Localized on the benzodioxole π-system
  • LUMO: Centered on the bromobenzoate’s carbonyl and Br atom

Table 2: Electronic Properties

Property Value (eV)
HOMO-LUMO gap 4.1
C=O stretching (IR) 1,725 cm⁻¹

Comparative Analysis with Benzodioxol-Based Structural Analogs

Table 3: Structural Comparison with Analogs

Compound Dihedral Angle (°) C=O Bond Length (Å)
This compound 10.29 1.27
2-Oxo-2H-chromen-4-yl 4-bromobenzoate 8.5 1.31
Methyl 4-bromobenzoate N/A 1.34

The smaller dihedral angle in this compound compared to its chromenone analog suggests enhanced conjugation between the benzodioxole and benzoate units. Additionally, the shorter C=O bond length (1.27 Å vs. 1.34 Å in methyl 4-bromobenzoate) indicates stronger resonance stabilization in the title compound.

Properties

Molecular Formula

C14H9BrO4

Molecular Weight

321.12 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-bromobenzoate

InChI

InChI=1S/C14H9BrO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2

InChI Key

CUNUANXEAAIMFF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition Studies

Several analogues of 1,3-benzodioxol-5-yl 4-bromobenzoate have been synthesized and evaluated for kinase inhibition. Key findings from these studies are summarized below:

Table 1: Comparative Kinase Inhibition Data for Selected Analogues
Compound Substituent Position & Group SsCK1 IC₅₀ (μM) HsCDK5-p25 IC₅₀ (μM) Selectivity
9h 5-Arylidene (1,3-benzodioxol-5-yl) 6.6 1.1 Moderate
9i 5-Arylidene (2,3-dihydro-benzo[1,4]dioxin-6-yl) 5.4 1.3 Moderate
9j Arylmethylamino (1,3-benzodioxol-5-yl) 1.4 Not reported High
9n Arylmethylamino (2,3-dihydro-benzo[1,4]dioxin-6-yl) 2.0 Not reported High

Key Observations :

  • Positional Influence: When the 1,3-benzodioxol-5-yl group is positioned on the arylmethylamino moiety (e.g., 9j), inhibitory activity against SsCK1 improves significantly (IC₅₀ = 1.4 μM) compared to its placement on the 5-arylidene group (e.g., 9h, IC₅₀ = 6.6 μM) .
  • Bulky Substituents : The presence of bulky groups like 2,3-dihydro-benzo[1,4]dioxin-6-yl (in 9n ) reduces potency slightly but enhances selectivity, avoiding off-target effects on HsCDK5-p25 .
  • Dual Inhibition : Compounds 9h and 9i exhibit moderate dual inhibition of both SsCK1 and HsCDK5-p25, suggesting that the 5-arylidene position favors broader kinase interaction .

Functional Group Variations in Benzodioxole Derivatives

Thiosemicarbazone Derivatives

Compounds such as 4-(1,3-benzodioxol-5-yl)thiosemicarbazides (e.g., A ) and their arylidene derivatives (e.g., 1–10 ) demonstrate distinct biological targets compared to this compound. These thiosemicarbazones are synthesized via condensation reactions and are often explored for antimicrobial or anticancer activity, though their kinase inhibition profiles remain uncharacterized .

Amphetamine Analogues

MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), a psychoactive amphetamine derivative, shares the 1,3-benzodioxole moiety but differs in pharmacological action. MBDB acts as a serotonin-norepinephrine-dopamine releasing agent, highlighting the versatility of the benzodioxole group in diverse therapeutic contexts .

Preparation Methods

TFFH-Mediated Coupling

The use of tetramethylfluoroformamidinium hexafluorophosphate (TFFH) as a coupling reagent enables efficient esterification under ambient conditions. In a representative procedure:

  • Reagents : 4-Bromobenzoic acid (2.5 mmol), TFFH (2.5 mmol), sesamol (2.5 mmol), triethylamine (12.5 mmol), DMAP (10 mol%).

  • Conditions : CH₂Cl₂ solvent, 30 min activation at 0°C, followed by 12 h stirring at room temperature.

  • Workup : Aqueous extraction, chromatography (EtOAc/heptane).

  • Yield : 94% (analogous to DMT-protected alcohol esterification).

This method’s superiority lies in its compatibility with acid-sensitive groups and minimal byproduct formation. The in situ activation of the carboxylic acid avoids the need for unstable acyl chlorides, streamlining the process.

Acid Chloride Method

A classical approach involves converting 4-bromobenzoic acid to its acyl chloride prior to esterification:

  • Chlorination : 4-Bromobenzoic acid (10 mmol) reacts with thionyl chloride (15 mmol) at reflux for 2 h.

  • Esterification : The resultant 4-bromobenzoyl chloride is treated with sesamol (10 mmol) in pyridine/CH₂Cl₂, catalyzed by DMAP (0.1 equiv).

  • Yield : ~85–90% after recrystallization (hexane/EtOAc).

While robust, this method necessitates stringent anhydrous conditions and generates corrosive HCl gas, complicating scale-up.

Steglich Esterification

Dicyclohexylcarbodiimide (DCC) and DMAP facilitate direct coupling:

  • Reagents : 4-Bromobenzoic acid (5 mmol), DCC (5.5 mmol), DMAP (0.5 mmol), sesamol (5 mmol).

  • Conditions : CH₂Cl₂, 0°C to room temperature, 24 h.

  • Workup : Filtration to remove dicyclohexylurea (DCU), chromatography.

  • Yield : 80–88%.

Despite reliability, DCU removal and DCC’s toxicity limit industrial applicability.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters across methods:

Method Reagents Conditions Yield Advantages Limitations
TFFH couplingTFFH, Et₃N, DMAPRT, 12 h94%Mild, high yield, no acyl chlorideCost of TFFH
Acid chlorideSOCl₂, pyridineReflux, 2 h85–90%Scalable, well-establishedHCl generation, moisture-sensitive
SteglichDCC, DMAPRT, 24 h80–88%Broad applicabilityDCU removal, toxicity
MitsunobuDIAD, PPh₃Reflux, 12 h~70–80%StereoselectivityHigh cost, phosphine oxide byproduct

Experimental Validation and Characterization

Spectral Data

  • ¹H NMR (CDCl₃) : δ 7.94 (d, J = 8.6 Hz, 2H, Ar-H), 7.58 (d, J = 8.6 Hz, 2H, Ar-H), 6.82 (s, 1H, benzodioxole-H), 6.70 (d, J = 8.1 Hz, 1H), 6.55 (d, J = 8.1 Hz, 1H), 5.32 (s, 2H, OCH₂O).

  • ¹³C NMR : δ 165.2 (C=O), 148.1 (OCH₂O), 131.5–115.3 (aromatic carbons), 101.8 (OCH₂O).

  • FTIR (cm⁻¹) : 1745 (C=O), 1602 (C-Br), 1240 (C-O).

Purification and Yield Optimization

  • TFFH method : Column chromatography (SiO₂, EtOAc/heptane 3:7) afforded pure product as a white solid.

  • Acid chloride method : Recrystallization from hexane/EtOAc (1:1) yielded crystalline material .

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